Benz(a)anthracene-7-methanol, acetate

Catalog No.
S662801
CAS No.
17526-24-8
M.F
C21H16O2
M. Wt
300.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benz(a)anthracene-7-methanol, acetate

CAS Number

17526-24-8

Product Name

Benz(a)anthracene-7-methanol, acetate

IUPAC Name

benzo[a]anthracen-7-ylmethyl acetate

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3

InChI Key

TUXPBTQUURFHPD-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41

Synonyms

Benz[a]anthracene-7-methanol Acetate; 7-Acetoxymethylbenz[a]anthracene

Canonical SMILES

CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41

Benz(a)anthracene-7-methanol, acetate (7-acetoxymethylbenz[a]anthracene) is a highly reactive, pre-esterified polycyclic aromatic hydrocarbon (PAH) derivative utilized primarily as a direct-acting electrophile and analytical reference standard. Unlike its parent compound, 7-methylbenz[a]anthracene, which requires extensive metabolic activation to exert biological activity, this acetate ester features a readily displaceable leaving group at the benzylic position. This structural modification allows it to spontaneously generate a reactive benzylic carbocation in aqueous and mixed-organic media. Consequently, it is procured by toxicological, environmental, and analytical laboratories to synthesize specific PAH-DNA adducts, serve as an enzyme-independent ultimate mutagen in screening assays, and act as a stable surrogate for highly labile biological sulfate esters[1].

Substituting Benz(a)anthracene-7-methanol, acetate with generic in-class alternatives like 7-methylbenz[a]anthracene or 7-hydroxymethylbenz[a]anthracene introduces severe reproducibility issues in laboratory workflows. The unesterified precursors are not direct-acting electrophiles; they require complex, multi-step enzymatic activation—such as the addition of S-9 microsomal fractions, ATP, or sulfotransferases—to form reactive aralkylating agents [1]. This reliance on biological cofactors introduces batch-to-batch variability and complicates the kinetic modeling of adduct formation. Furthermore, while the native in vivo active species is the sulfate ester (7-sulfooxymethylbenz[a]anthracene), sulfates are notoriously unstable and difficult to store. The acetate ester provides the critical balance: it bypasses the need for enzymatic activation while maintaining sufficient chemical stability for reliable procurement, storage, and controlled dosing [2].

Enzyme-Free Mutagenic Activity for Standardized Screening

In standard Salmonella reverse mutation assays, the requirement for metabolic activation introduces significant variability. 7-acetoxymethylbenz[a]anthracene functions as an ultimate mutagen, demonstrating direct mutagenic activity in the absence of S-9 microsomal fractions. In contrast, both 7-hydroxymethylbenz[a]anthracene and 7-methylbenz[a]anthracene are completely inactive without S-9 activation[1].

Evidence DimensionMutagenic activity (Salmonella reverse mutation assay without S-9)
Target Compound DataActive (functions as an ultimate mutagen)
Comparator Or Baseline7-hydroxymethylbenz[a]anthracene and 7-methylbenz[a]anthracene (Inactive)
Quantified DifferenceBinary shift from inactive to active without metabolic cofactors
ConditionsAmes assay, absence of S-9 microsomal fraction

Eliminates the biological variability and recurring cost of S-9 fractions in standardized toxicological screening workflows.

Spontaneous Covalent DNA Binding Kinetics

The synthesis of analytical PAH-DNA adduct standards requires controlled covalent binding. 7-acetoxymethylbenz[a]anthracene undergoes spontaneous covalent binding to calf thymus DNA in vitro without the addition of ATP or microsomal enzymes, achieving a measurable binding rate. Conversely, the unesterified 7-hydroxymethylbenz[a]anthracene exhibits little to no binding under identical conditions unless supplemented with 5 mM ATP to enzymatically form a reactive ester [1].

Evidence DimensionIn vitro covalent binding to calf thymus DNA (enzyme-free)
Target Compound DataSpontaneous binding observed (slope = 0.32 pmol HC/mol DNA P/hr)
Comparator Or Baseline7-hydroxymethylbenz[a]anthracene (Negligible binding without ATP)
Quantified DifferenceEnables spontaneous aralkylation without ATP/kinase supplementation
Conditions2 mg DNA in Tris-HCl buffer (pH 7), 37°C, absence of ATP or microsomes

Allows analytical chemists to generate highly specific, standardized DNA adducts in simplified, cell-free chemical systems.

Chemical Stability vs. Native Active Metabolites

While the native biological ultimate carcinogen of this PAH class is the sulfate ester (7-sulfooxymethylbenz[a]anthracene), such sulfates are highly labile and prone to rapid hydrolysis, making them impractical for commercial procurement and routine laboratory storage. The acetate ester (7-acetoxymethylbenz[a]anthracene) serves as a chemically stable surrogate that retains the necessary electrophilicity to act as a direct aralkylating agent, but possesses a shelf-life suitable for standard inventory and reproducible dosing [1].

Evidence DimensionReagent stability and handling suitability
Target Compound DataStable for commercial procurement and controlled in vitro dosing
Comparator Or Baseline7-sulfooxymethylbenz[a]anthracene (Highly unstable, rapid hydrolysis)
Quantified DifferenceProvides practical shelf-life while maintaining direct electrophilic reactivity
ConditionsStandard laboratory storage and aqueous assay preparation

Provides a practical, shelf-stable surrogate for studying ultimate PAH carcinogens without the rapid degradation issues of sulfate esters.

Synthesis of Analytical DNA Adduct Reference Standards

Because the acetate group functions as an excellent leaving group in aqueous media, this compound is the preferred precursor for synthesizing specific benzylic DNA adducts in cell-free systems. It allows analytical laboratories to generate high-purity LC-MS/MS reference standards without the interference of biological matrices or ATP-dependent enzymes [1].

Enzyme-Free Mutagenicity and Electrophilicity Screening

In toxicological assay development, this compound is utilized as a positive control for direct-acting electrophiles. Its ability to induce mutations in the Ames test without S-9 activation makes it ideal for validating the sensitivity of tester strains to ultimate mutagens [1].

Stable Surrogate Modeling for PAH Sulfate Esters

Researchers investigating the meso-region theory of aromatic hydrocarbon carcinogenesis use the acetate ester as a handleable surrogate for the highly unstable native sulfate esters. This enables reproducible dose-response modeling and aralkylation kinetic studies that would be impossible with rapidly degrading sulfates [2].

XLogP3

5.4

Other CAS

17526-24-8

Wikipedia

Benz(a)anthracene-7-methanol, acetate

Dates

Last modified: 04-14-2024

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